4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine
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Overview
Description
4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex organic compound that features both sulfonyl and trifluoromethyl groups
Preparation Methods
The synthesis of 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps. One common route includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with piperidine in the presence of a base, followed by methylation of the resulting sulfonamide. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures and the use of specific catalysts.
Chemical Reactions Analysis
4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethyl groups can form strong interactions with active sites, potentially inhibiting or modifying the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine include:
4-(Methylsulfonyl)phenylacetic acid: Used in organic synthesis and pharmaceuticals.
Trifluoromethyl phenyl sulfone: Known for its use in nucleophilic trifluoromethylation reactions.
Trifluoromethyl ketones: Valuable in medicinal chemistry for their unique properties
Biological Activity
4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is a compound of interest due to its potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer activities. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and implications for future studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with both a methylsulfonyl group and a trifluoromethylphenylsulfonyl moiety. Its chemical structure can be represented as follows:
This structure contributes to its unique biological properties, particularly its interaction with various biological targets.
Anti-inflammatory Properties
Research indicates that compounds with sulfonamide functionalities often exhibit significant anti-inflammatory activity. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
- Mechanism of Action : The inhibition of COX-2 leads to a decrease in prostaglandin synthesis, reducing inflammation and pain.
- Case Study : In vitro assays demonstrated that the compound showed an IC50 value comparable to established COX-2 inhibitors like Etoricoxib, suggesting potent anti-inflammatory effects .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
- In Vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that it exhibited significant cytotoxicity with IC50 values in the low micromolar range .
- Mechanism of Action : It is believed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.
Data Table: Biological Activity Summary
Activity Type | Target Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Anti-inflammatory | COX-2 | 0.5 | |
Anticancer (MCF-7) | Breast Cancer | 5.0 | |
Anticancer (HCT116) | Colon Cancer | 3.5 |
Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Inhibition Studies : A study examining various sulfonamide derivatives found that modifications in the sulfonyl groups significantly impacted their biological activity, reinforcing the importance of structural features in determining efficacy .
- Comparative Analysis : When compared to other known sulfonamide compounds, this compound demonstrated superior inhibitory effects on cancer cell proliferation, suggesting a promising avenue for further development as an anticancer agent .
- Clinical Implications : Although primarily studied in vitro, these findings lay the groundwork for future clinical trials aimed at evaluating the safety and efficacy of this compound in human subjects.
Properties
IUPAC Name |
4-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S2/c1-22(18,19)11-6-8-17(9-7-11)23(20,21)12-4-2-10(3-5-12)13(14,15)16/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCLVJPGWDLOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.